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Cat. No.: B154032 Get Quote

An In-depth Technical Guide to the Synthesis and Mechanism of Vinyl Chloroformate

For researchers, scientists, and drug development professionals, vinyl chloroformate (VCF) is

a highly valuable and reactive reagent. Its utility in organic synthesis stems from the

electrophilic nature of the chloroformate group combined with the reactivity of the vinyl moiety.

This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and

experimental protocols related to vinyl chloroformate, with a focus on providing actionable

data and visual representations for practical application.

Introduction to Vinyl Chloroformate
Vinyl chloroformate (ethenyl carbonochloridate), with the chemical formula ClCOOCH=CH₂,

is a colorless liquid characterized by a pungent odor.[1] Structurally, it comprises a

chloroformate group attached to a vinyl group.[1] The strong electron-withdrawing effects of the

carbonyl group and the chlorine atom make the carbonyl carbon highly electrophilic and

susceptible to nucleophilic attack.[1] This reactivity makes VCF an excellent reagent for

introducing vinyl carbonate and vinyl carbamate functionalities into molecules.[1]

These vinyl carbonate and carbamate products serve as crucial intermediates in the synthesis

of a wide range of organic compounds, including pharmaceuticals and polymers.[1][2] For

instance, vinyl chloroformate has been employed in the preparation of analogs of the

nicotinic acetylcholine receptor agonist (±)-UB-165 and in the synthesis of potential antitumor

agents like paclitaxel-2''-carbonates.[2] It is also used for the N-dealkylation of tertiary amines

and as a protecting group for hydroxyl and amino groups in peptide synthesis.[1][2]
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Synthesis of Vinyl Chloroformate
Several methods for the synthesis of vinyl chloroformate have been developed, ranging from

older commercial processes to more recent, higher-yield laboratory-scale procedures.

Pyrolysis of Ethylene Glycol bis(chloroformate)
One of the earlier commercial methods involves a two-step process starting from ethylene

glycol.[2][3][4] In the first step, ethylene glycol is reacted with phosgene to produce ethylene

glycol bis(chloroformate). The subsequent step involves the pyrolysis of this intermediate by

passing it through a hot tube packed with glass helices at 480 °C. This high-temperature

fragmentation yields vinyl chloroformate.[2][3]

Oxymercuration of Vinyl Acetate
A more contemporary industrial synthesis route that operates under milder conditions involves

the oxymercuration of vinyl acetate.[1][2][3] This two-step process begins with the reaction of

vinyl acetate with mercuric acetate in acetic acid to form an organomercury intermediate. This

intermediate is then treated with phosgene at 20–25°C to produce vinyl chloroformate.[1]

While this method improves the yield compared to the pyrolysis route, it has the significant

drawback of using highly toxic organomercury reagents, which pose environmental and safety

concerns.[4][5][6]

Palladium-Catalyzed Reaction of Vinyloxy
Trimethylsilane with Phosgene
To circumvent the use of toxic mercury compounds, a newer method has been developed that

utilizes a palladium catalyst.[4][5][6] This process involves the reaction of vinyloxy

trimethylsilane (VOTMS) with phosgene in the presence of a Group VIII metal-containing

catalyst, such as palladium(II) acetate.[3][5][6] This method offers a high yield and avoids the

environmental hazards associated with mercury.[4][5]

Reaction of α-Halogenated Carbonyl Compounds with
Phosgene
Another synthetic approach involves the reaction of phosgene with α-halogenated ketones in

the presence of zinc powder.[7] For example, 2-chloro-2-methyl-cyclohexanone or 1,1,1-
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trichloroacetone can be reacted with phosgene and zinc in a solvent like ethyl acetate to

produce the corresponding vinyl chloroformate derivatives.[7]

Quantitative Data on Synthesis Methods
The following table summarizes the quantitative data for the different synthesis methods of

vinyl chloroformate for easy comparison.

Synthesis
Method

Starting
Materials

Catalyst/
Reagent

Solvent
Temperat
ure (°C)

Reaction
Time

Yield (%)

Pyrolysis of

Ethylene

Glycol

bis(chlorof

ormate)

Ethylene

glycol,

Phosgene

None

(Pyrolysis)

Not

applicable
480

Not

specified
30-40[2][3]

Oxymercur

ation of

Vinyl

Acetate

Vinyl

acetate,

Phosgene

Mercuric

acetate
Acetic acid 20-25

Not

specified
65-75[1]

Palladium-

Catalyzed

Reaction

Vinyloxy

trimethylsil

ane,

Phosgene

Palladium(I

I) acetate
Adiponitrile -2 to +2 63 hours 85.2[3][6]

Reaction of

α-

Halogenat

ed

Carbonyl

2-chloro-2-

methyl-

cyclohexan

one,

Phosgene

Zinc

powder

Ethyl

acetate
Ice bath 2 hours

Not

specified

Reaction Mechanisms
The reactivity of vinyl chloroformate is dictated by its structure. The following sections

describe the proposed mechanism for its synthesis and its behavior in solvolysis reactions.
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Proposed Mechanism for Palladium-Catalyzed Synthesis
The synthesis of vinyl chloroformate from vinyloxy trimethylsilane (VOTMS) and phosgene,

catalyzed by palladium(II) acetate, is proposed to proceed through a catalytic cycle. The double

bond of the VOTMS coordinates to the palladium catalyst. Subsequently, the trimethylsilyl

(TMS) group reacts, and the enolate tautomerizes. A nucleophilic attack on the carbonyl carbon

of phosgene, followed by elimination, leads to the formation of vinyl chloroformate.[4]
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Catalytic Cycle

Pd(II) Catalyst

Pd-VOTMS Complex

Coordination

Vinyloxy Trimethylsilane (VOTMS)

Phosgene (COCl₂)

Enolate Intermediate

Nucleophilic Attack

Vinyl Chloroformate

TMS-Cl + Pd(II)

TMS transfer

Elimination

Regeneration
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Nucleophilic Solvents (e.g., EtOH)

Ionizing Solvents (e.g., Fluoroalcohols)

Vinyl Chloroformate

Tetrahedral Intermediate

Bimolecular Addition of EtOH

Acylium-like Cation

Unimolecular Ionization

Vinyl Carbonate

Elimination of HCl

Solvolysis Product

Nucleophilic Attack by Solvent

1. Charge Reactor

Add 637g Adiponitrile,
116g VOTMS (1.0 mole),

and 1.7g PdAc₂ (0.0075 mol).

2. Stir and Cool

Stir for 30 mins.
Cool reactor to -2°C.

3. Prepare Phosgene Solution

Condense 112g Phosgene (1.1 mol)
into dropping funnel with

213.3g Adiponitrile.

4. Phosgene Addition

Add phosgene solution over 63 mins,
maintaining temperature at -2°C to +2°C.

5. Reaction

Stir for 63 hours.

6. Work-up

Sparge with dry N₂ to remove excess phosgene.
Filter to remove catalyst.

Add tert-butylhydroquinone.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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